Cas no 2034228-67-4 (3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea)

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea is a synthetic urea derivative with a structurally complex framework incorporating benzodioxole and pyrazole-pyridine motifs. This compound exhibits potential as a biologically active molecule, likely targeting specific enzymatic or receptor interactions due to its distinct functional groups. The benzodioxole moiety may enhance metabolic stability, while the pyrazole-pyridine segment could contribute to binding affinity and selectivity. Its well-defined molecular architecture makes it suitable for research applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and synthetic reproducibility are critical for consistent experimental results in pharmacological or biochemical studies.
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea structure
2034228-67-4 structure
Product name:3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
CAS No:2034228-67-4
MF:C19H19N5O3
MW:365.385863542557
CID:5332534

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea
    • 1-(1,3-benzodioxol-5-ylmethyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
    • 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
    • Inchi: 1S/C19H19N5O3/c1-24-11-15(10-23-24)16-6-14(4-5-20-16)9-22-19(25)21-8-13-2-3-17-18(7-13)27-12-26-17/h2-7,10-11H,8-9,12H2,1H3,(H2,21,22,25)
    • InChI Key: PIQARCFXEZOARY-UHFFFAOYSA-N
    • SMILES: O1COC2=CC=C(C=C12)CNC(NCC1C=CN=C(C2C=NN(C)C=2)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 508
  • XLogP3: 1.1
  • Topological Polar Surface Area: 90.3

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6561-6187-50mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
50mg
$160.0 2023-09-08
Life Chemicals
F6561-6187-5μmol
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6561-6187-75mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
75mg
$208.0 2023-09-08
Life Chemicals
F6561-6187-4mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
4mg
$66.0 2023-09-08
Life Chemicals
F6561-6187-2μmol
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6561-6187-30mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
30mg
$119.0 2023-09-08
Life Chemicals
F6561-6187-20μmol
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6561-6187-25mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
25mg
$109.0 2023-09-08
Life Chemicals
F6561-6187-40mg
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
40mg
$140.0 2023-09-08
Life Chemicals
F6561-6187-10μmol
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
2034228-67-4
10μmol
$69.0 2023-09-08

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea Related Literature

Additional information on 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea: A Comprehensive Overview

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea (CAS No: 2034228674) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often referred to as compound 2034228674, is characterized by its intricate molecular architecture, which includes a urea moiety, a benzodioxole group, and a pyridine ring substituted with a methylpyrazole group.

The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and coupling reactions. The presence of the benzodioxole group suggests potential antioxidant properties, while the pyridine ring with the methylpyrazole substituent indicates possible interactions with various biological targets such as kinases or G-protein coupled receptors (GPCRs). Recent studies have highlighted the importance of such heterocyclic systems in drug discovery, particularly in the development of anticancer agents and neuroprotective drugs.

One of the most notable features of compound 2034228674 is its ability to modulate cellular signaling pathways. For instance, research has shown that this compound can inhibit the activity of certain protein kinases, which are often overexpressed in cancer cells. This property makes it a promising candidate for anticancer therapy. Additionally, the compound's ability to cross the blood-brain barrier has been investigated, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on compound 2034228674. These studies have revealed that the compound exhibits strong binding affinities towards several therapeutic targets, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Such findings underscore the potential of this compound as a lead molecule for drug development.

In terms of pharmacokinetics, compound 2034228674 has shown moderate solubility in aqueous solutions and acceptable permeability across cellular membranes. However, its stability under physiological conditions remains an area of active investigation. Researchers are currently exploring strategies to enhance the compound's bioavailability through structural modifications or formulation innovations.

The structural complexity of compound 2034228674 also presents challenges in terms of large-scale synthesis and purification. Current synthetic routes involve multiple steps with varying yields, necessitating further optimization to achieve cost-effective production. Despite these challenges, the compound's unique properties continue to drive interest among chemists and pharmacologists worldwide.

In conclusion, compound 2034228674, or 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(1-methyl-1H-pyrazol-4-y l)pyridin - yl]methyl}urea, represents a fascinating example of modern drug design at the intersection of organic chemistry and pharmacology. With its diverse biological activities and promising therapeutic potential, this compound serves as a valuable tool for advancing our understanding of molecular mechanisms underlying various diseases.

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